3-AMINOPYRIDINE-D6

Bioanalysis Pharmacokinetics LC-MS/MS

Quantifying 3-aminopyridine in biological matrices is hampered by matrix effects and variable analyte recovery when using unlabeled internal standards. 3-Aminopyridine-d6 (CAS 1219805-61-4) resolves this as a stable isotope-labeled internal standard (SIL-IS) that co-elutes and ionizes identically to the target analyte while providing a discrete +6 Da mass shift for interference-free MS detection. • +6 Da mass shift (m/z 100.15 vs. 94.11) enables unequivocal quantification • ≥98 atom % D isotopic enrichment ensures assay precision and reproducibility • Validated for LC-MS/MS pharmacokinetic, toxicokinetic, and metabolic studies

Molecular Formula C5D6N2
Molecular Weight 100.15
CAS No. 1219805-61-4
Cat. No. B1141693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINOPYRIDINE-D6
CAS1219805-61-4
Synonyms3-AMINOPYRIDINE-D6
Molecular FormulaC5D6N2
Molecular Weight100.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyridine-d6 (CAS 1219805-61-4) as a High-Purity Stable Isotope-Labeled Internal Standard


3-Aminopyridine-d6 (CAS 1219805-61-4) is a fully deuterated analog of the heterocyclic amine 3-aminopyridine, where six hydrogen atoms are replaced by deuterium . It is classified as a stable isotope-labeled compound, primarily utilized as an internal standard (IS) in quantitative mass spectrometry (MS) applications . The compound has a molecular formula of C5D6N2 and a molecular weight of 100.15 g/mol .

Why Non-Deuterated 3-Aminopyridine Cannot Substitute for Its d6 Analog in Quantitative Bioanalysis


Direct substitution of the target analyte 3-aminopyridine with its non-deuterated analog (CAS 462-08-8) as an internal standard fails due to the fundamental requirement of mass spectrometry-based quantification. The deuterated compound provides a distinct mass shift of +6 Da (m/z 100.15 vs. 94.11) , enabling chromatographic co-elution and near-identical ionization efficiency while allowing for discrete detection and quantification by the mass spectrometer . Using an unlabeled internal standard would result in signal overlap, preventing accurate correction for matrix effects and analyte recovery, which is the core principle of stable isotope dilution assays.

Quantitative Differentiation of 3-Aminopyridine-d6 (CAS 1219805-61-4) from Unlabeled and Partially Labeled Analogs


Isotopic Enrichment for High-Fidelity LC-MS/MS Quantification

3-Aminopyridine-d6 is specified with a minimum isotopic enrichment of 98 atom % D, as documented in product specifications from major isotope suppliers . This high enrichment is critical for its function as a stable isotope-labeled internal standard (SIL-IS), as it minimizes the contribution of the unlabeled (d0) analyte to the internal standard signal, thereby reducing bias at the lower limit of quantification (LLOQ). In contrast, lower enrichment levels or partially deuterated forms (e.g., 3-Aminopyridine-d4) would exhibit a higher degree of isotopic cross-talk (d0-contribution), compromising assay accuracy and precision [1].

Bioanalysis Pharmacokinetics LC-MS/MS

Defined Mass Shift for Unambiguous Analyte Differentiation

The substitution of six hydrogen atoms with deuterium results in a definitive molecular weight of 100.15 g/mol for 3-Aminopyridine-d6, compared to 94.11 g/mol for unlabeled 3-Aminopyridine . This +6 Da mass shift provides a clear separation in the mass spectrum from the target analyte, ensuring that the internal standard signal does not interfere with analyte detection. Partially deuterated analogs like 3-Aminopyridine-d4 would offer a smaller +4 Da shift, which can be less robust in complex biological matrices with high background noise or potential isobaric interferences [1].

Mass Spectrometry Analytical Chemistry Stable Isotope Labeling

Quantifiable Isotope Effect for Reaction Mechanism Studies

In studies of aminopyridine clusters, a significant deuterium isotope effect was observed. For the N-deuterated aminopyridine dimer, the excited-state lifetime τ2 was shown to be increased relative to the non-deuterated species. The isotope effect τ2(D)/τ2(H) was found to be largest for small excitation energies (e.g., near the band origin), reflecting differing tunneling rates of H or D atoms through a barrier [1]. This quantitative difference in reaction kinetics is a direct consequence of deuterium substitution and is not observable with the unlabeled compound.

Physical Chemistry Mechanistic Studies Kinetic Isotope Effect

Primary Application Scenarios for 3-Aminopyridine-d6 Based on Verified Evidence


Precise Quantification of 3-Aminopyridine in Biological Matrices via LC-MS/MS

This is the core application for 3-Aminopyridine-d6. Its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays directly addresses the analytical need for accurate quantification of 3-aminopyridine in complex samples like plasma, urine, or tissue homogenates . The +6 Da mass difference and high isotopic enrichment (≥98 atom % D) are the key differentiators that enable correction for sample preparation variability, matrix effects, and instrument drift, leading to validated and reproducible pharmacokinetic or toxicokinetic data.

Mechanistic Elucidation of Hydrogen/Deuterium Transfer Reactions

For physical and organic chemists investigating reaction mechanisms, 3-Aminopyridine-d6 serves as a direct probe for studying processes involving hydrogen transfer. As demonstrated in aminopyridine cluster studies, the deuterium substitution results in a measurable kinetic isotope effect (KIE), allowing researchers to identify rate-limiting steps and calculate activation barriers [1]. This application leverages the fundamental difference in bond strength between C-H and C-D bonds, a property unique to the deuterated compound.

NMR Spectroscopy Solvent Signal Suppression and Structural Analysis

The replacement of hydrogen with deuterium eliminates the ¹H NMR signals from the labeled positions. This property makes 3-Aminopyridine-d6 valuable in NMR experiments as an internal reference or as a matrix component where its own ¹H signals would otherwise obscure the spectral region of interest. This is a standard application for deuterated solvents and reagents, and the fully deuterated d6 form provides the cleanest background in the ¹H NMR spectrum compared to unlabeled or partially deuterated analogs .

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